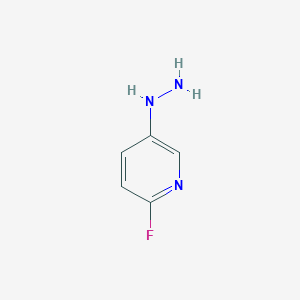
2-Fluoro-5-hydrazinylpyridine
概要
説明
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-hydrazinylpyridine is characterized using various spectroscopic techniques. Mass spectrometry (MS), infrared (IR), ultraviolet-visible (UV-VIS), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectral data are used to characterize the structures of novel fluorine-substituted heterobicyclic nitrogen systems.Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is explored in several studies. For instance, the photophysical properties of 5-(4-fluorophenyl)-2-hydroxypyridine (FP2HP) are investigated, revealing its potential as a chemosensor for transition metal ions due to changes in absorption and emission properties in the presence of these ions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are diverse. The photophysical properties of FP2HP are studied, showing weak fluorescence due to the presence of electron-rich nitrogen and electron-deficient fluorine atoms. The thermal behavior of lanthanide complexes with 2-fluorobenzoic acid and 5,5’-dimethyl-2,2’-bipyridine is investigated, indicating thermal stability up to 450 K and characteristic fluorescence of lanthanide ions.科学的研究の応用
Medical Imaging Applications
2-Fluoro-5-hydrazinylpyridine and its derivatives have been explored in medical imaging, particularly in Positron Emission Tomography (PET). Fluorine-18 labeled fluoropyridines, including compounds related to this compound, are significant due to their potential stability and suitability in in vivo imaging. The synthesis of these compounds involves complex chemical reactions that allow the introduction of fluorine-18 into specific positions on the pyridine ring, improving the efficacy and reliability of PET scans (Carroll, Nairne, & Woodcraft, 2007).
HIV-1 Inhibition Research
Research has been conducted on novel fluorine substituted isolated and fused heterobicyclic nitrogen systems containing this compound derivatives. These compounds have shown potential as inhibitors towards HIV-1 activity. The complex synthesis of these compounds involves multiple steps, including hydrolysis, phosphorylation, and ring closure reactions. The synthesized products have been evaluated for their effectiveness against HIV-1, suggesting potential applications in antiviral therapy (Abdel-Rahman, Makki, & Al-Romaizan, 2014).
Development of Novel Fluorophores
A new class of fluorescent triazaborolopyridinium compounds synthesized from hydrazones of 2-hydrazinylpyridine has been developed for potential use in live-cell imaging applications. These compounds exhibit large Stokes shifts and are generally insensitive to solvent or pH changes. This makes them suitable for the development of receptor-targeted small-molecule probes, such as those for the kinesin spindle protein, a chemotherapeutic target. The neutral charge and membrane permeability of these compounds are advantageous for cellular imaging applications (Hapuarachchige et al., 2011).
Synthesis of Fluorinated Pyrimidines
Studies on the synthesis of fluorinated pyrimidines, including derivatives of this compound, have been conducted for potential use in cancer chemotherapy. The synthesis process involves creating various pyridine nucleosides related to 5-fluorocytosine, a notable chemotherapeutic agent. These studies focus on understanding the chemical structure and potential therapeutic applications of these synthesized compounds (Nesnow & Heidelberger, 1975).
Safety and Hazards
2-Fluoro-5-hydrazinylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
特性
IUPAC Name |
(6-fluoropyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFHFNYJGVMRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695105 | |
| Record name | 2-Fluoro-5-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
940958-93-0 | |
| Record name | 2-Fluoro-5-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


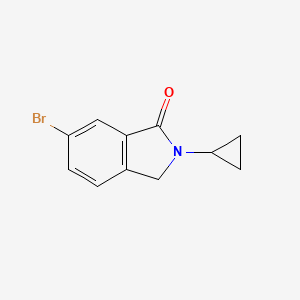
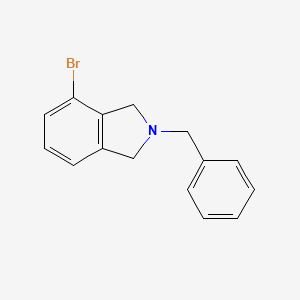
![2-[(3-Ethyl-1-adamantyl)oxy]ethanol](/img/structure/B1440632.png)

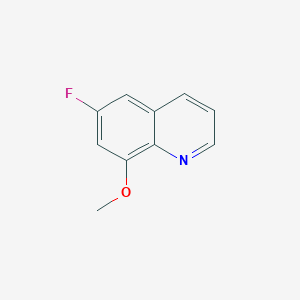

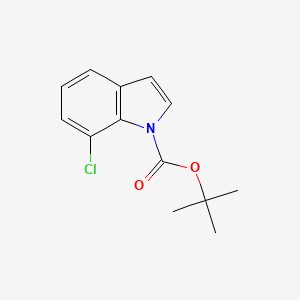
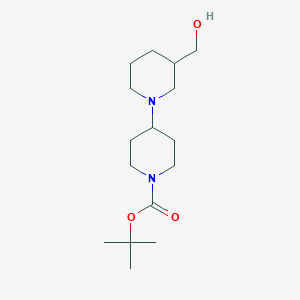
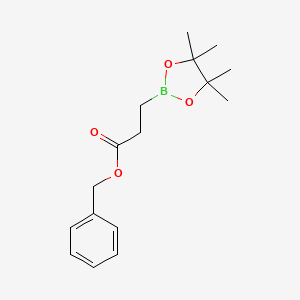


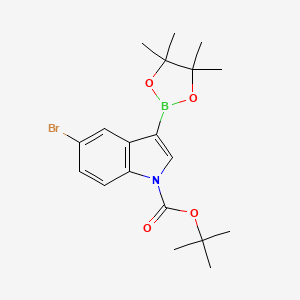
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440649.png)